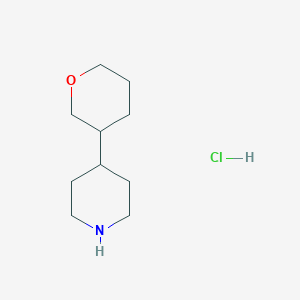

4-(Oxan-3-yl)piperidine hydrochloride

説明

特性

IUPAC Name |

4-(oxan-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-10(8-12-7-1)9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDVOBQAEDPGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(Oxan-3-yl)piperidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring through a series of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

化学反応の分析

4-(Oxan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.

科学的研究の応用

4-(Oxan-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-(Oxan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neurological functions . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

類似化合物との比較

Chemical Identification :

- IUPAC Name : 4-(Oxan-3-yl)piperidine hydrochloride

- CAS Registry Number : 1461708-70-2

- Molecular Formula: C₉H₁₈ClNO

- Molecular Weight: Not explicitly stated in evidence, but calculated as follows: Base structure (C₉H₁₇NO): 155.24 g/mol Hydrochloride (HCl): 36.46 g/mol Total: ~191.70 g/mol (estimated)

Structural Features :

The compound consists of a piperidine ring substituted at the 4-position with an oxan-3-yl (tetrahydropyran-3-yl) group. The tetrahydropyran moiety introduces an oxygen-containing six-membered ring, which may enhance solubility in polar solvents compared to purely aliphatic or aromatic substituents.

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of structurally related piperidine hydrochloride derivatives:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in 4-(Trifluoromethyl)piperidine HCl): Increase stability and alter reactivity, making the compound suitable for electrophilic substitutions . Aromatic Groups (e.g., 4-(3-Methoxyphenyl)piperidine HCl): Enhance binding to biological targets via π-π stacking .

- Polarity : The oxan-3-yl group in the target compound introduces moderate polarity, balancing solubility between hydrophilic and lipophilic environments .

生物活性

4-(Oxan-3-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- CAS Number : 1443980-30-0

- IUPAC Name : this compound

The compound features a piperidine ring substituted with an oxan group, contributing to its unique biological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Antiviral Activity

- The compound has shown effectiveness against various viral infections by targeting host kinases involved in viral replication.

- A study indicated its ability to inhibit AAK1 (adaptor-associated kinase 1) and GAK (cyclin G-associated kinase), crucial for dengue virus replication.

-

Anticancer Properties

- In vitro studies suggest that it can inhibit tumor growth in several cancer cell lines.

- IC50 values indicate strong potential for development as an anticancer drug.

-

Neuropharmacological Effects

- Investigated for effects on neurotransmitter systems, suggesting applications in treating depression or anxiety-related disorders.

- The compound may enhance serotonin receptor activity, indicating potential antidepressant effects.

Antiviral Mechanism

A study highlighted the compound's inhibition of AAK1 and GAK, validated through assays demonstrating potent antiviral effects in human primary dendritic cells. This suggests a promising avenue for antiviral drug development.

Anticancer Efficacy

Another investigation found significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for further development.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

Neuropharmacological Studies

Research indicated that the compound could enhance serotonin receptor activity, suggesting a role in managing depression or anxiety-related disorders.

| Study Focus | Findings |

|---|---|

| Serotonin Receptor Activity | Increased binding affinity |

| Anxiety Models | Reduced anxiety-like behavior |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。